molecular formula C18H22N2O5S2 B2404356 3,4-dimethoxy-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide CAS No. 887862-98-8

3,4-dimethoxy-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide

Cat. No.: B2404356
CAS No.: 887862-98-8
M. Wt: 410.5
InChI Key: NDXLEUNWJBZBIL-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with methoxy groups and a pyrrolidine ring attached to a thiophene sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The starting material, 3,4-dimethoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl2). This intermediate is then reacted with an amine to form the benzamide core.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where the benzamide core reacts with a pyrrolidine derivative.

    Attachment of the Thiophene Sulfonyl Group: The final step involves the sulfonylation of the pyrrolidine ring with thiophene-2-sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy groups on the benzene ring can undergo oxidation to form corresponding quinones.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

    Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Strong nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3,4-dimethoxy-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact pathways and targets are still under investigation, but it is believed to involve modulation of inflammatory pathways and pain receptors.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethoxybenzamide: Lacks the pyrrolidine and thiophene sulfonyl groups.

    N-(pyrrolidin-2-ylmethyl)benzamide: Lacks the methoxy groups and thiophene sulfonyl group.

    Thiophene-2-sulfonyl chloride: Used as a reagent in the synthesis of the target compound.

Uniqueness

3,4-dimethoxy-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

3,4-dimethoxy-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S2/c1-24-15-8-7-13(11-16(15)25-2)18(21)19-12-14-5-3-9-20(14)27(22,23)17-6-4-10-26-17/h4,6-8,10-11,14H,3,5,9,12H2,1-2H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDXLEUNWJBZBIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2CCCN2S(=O)(=O)C3=CC=CS3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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